5-Amino-2-hexyloxybenzonitrile
Description
5-Amino-2-hexyloxybenzonitrile is a benzonitrile derivative featuring an amino group at the 5-position and a hexyloxy chain at the 2-position of the aromatic ring.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
5-amino-2-hexoxybenzonitrile |
InChI |
InChI=1S/C13H18N2O/c1-2-3-4-5-8-16-13-7-6-12(15)9-11(13)10-14/h6-7,9H,2-5,8,15H2,1H3 |
InChI Key |
PGWFPEMLRWEYTI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes structural analogs and their properties inferred from the evidence:
Key Observations:
- Lipophilicity: The hexyloxy and hexylamino substituents (e.g., 4-(hexylamino)benzonitrile) increase lipophilicity compared to polar groups like -OH or -F. This impacts solubility and bioavailability .
- Electronic Effects: Electron-withdrawing groups (e.g., -F in 5-Amino-2-fluorobenzonitrile) deactivate the aromatic ring, reducing electrophilic substitution reactivity. In contrast, electron-donating groups like -OCH₂(CH₂)₄CH₃ may enhance ring activation .
- Molecular Weight : Longer alkyl chains (e.g., hexyloxy) result in higher molecular weights, which may affect pharmacokinetic properties such as absorption and metabolism.
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